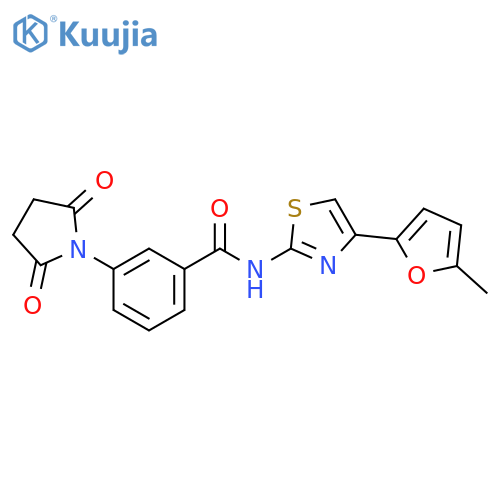Cas no 476642-70-3 (3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

476642-70-3 structure
商品名:3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS番号:476642-70-3
MF:C19H15N3O4S
メガワット:381.405102968216
CID:6472075
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-
-
- インチ: 1S/C19H15N3O4S/c1-11-5-6-15(26-11)14-10-27-19(20-14)21-18(25)12-3-2-4-13(9-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)
- InChIKey: XXRMWUOUQUEENZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(C)O2)=CS1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0737-0314-20μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-1mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-3mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-4mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-30mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-25mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-2μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-5μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-5mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0737-0314-2mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
476642-70-3 (3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 4770-00-7(3-cyano-4-nitroindole)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
